5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
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Overview
Description
5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional methyl and nonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions. This step often requires the use of strong acids or bases and elevated temperatures to facilitate ring closure.
Introduction of Substituents: The methyl and nonyl groups are introduced through alkylation reactions. These reactions typically involve the use of alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Thiol Group Addition: The thiol group is introduced via nucleophilic substitution reactions, where a suitable thiolating agent reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The nonyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various alkylated or functionalized derivatives.
Scientific Research Applications
5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the nonyl and thiol groups, making it less hydrophobic and less reactive.
6-Nonyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the methyl groups, which can affect its steric properties and reactivity.
5,7-Dimethyl-6-nonyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the thiol group, reducing its ability to form covalent bonds with proteins.
Uniqueness
5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is unique due to the presence of both nonyl and thiol groups, which enhance its hydrophobicity and reactivity. These features make it particularly useful in applications requiring strong interactions with biological macromolecules or metal ions.
Properties
IUPAC Name |
5,7-dimethyl-6-nonyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4S/c1-4-5-6-7-8-9-10-11-14-12(2)17-15-18-16(21)19-20(15)13(14)3/h4-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFIFMDVQDUZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(N2C(=NC(=S)N2)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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